4-Chlorophenol-d4

Descripción general

Descripción

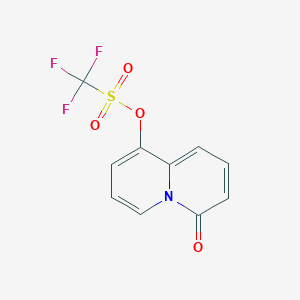

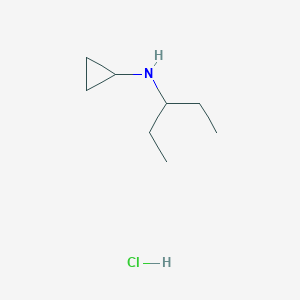

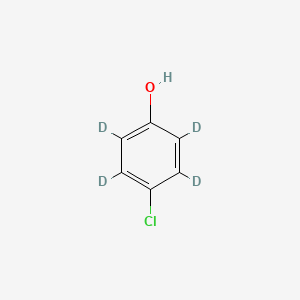

4-Chlorophenol-d4 is an organic compound with the molecular formula C6HD4ClO and a molecular weight of 132.58 . It is a monochlorophenol substituted at the para position by a chlorine atom . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6HD4ClO . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes dechlorination to phenol rapidly on palladized graphite electrodes . In another study, it was found that 4-Chlorophenol adsorbs from water solutions by activated carbon functionalized with amine groups .Physical And Chemical Properties Analysis

This compound is a colorless or white solid that melts easily and exhibits significant solubility in water . Its pKa is 9.14 .Aplicaciones Científicas De Investigación

Photocatalytic Decomposition in Water

4-Chlorophenols, including 4-Chlorophenol-d4, are highly toxic and non-biodegradable organic contaminants, posing a serious environmental threat. They are commonly found in water sources as pollutants. Research has been conducted on the effective decomposition of 4-chlorophenol in water using photocatalytic methods. For instance, a study developed a Fe3O4-Cr2O3 magnetic nanocomposite, synthesized through a wet chemical method under ultrasonic irradiation, to facilitate this decomposition process under UV light (Khoirakpam Kesho Singh et al., 2017).

Photoelectrochemical Sensor Development

4-Chlorophenol has harmful effects, such as carcinogenesis, teratogenesis, and mutagenesis, which necessitate the development of sensitive detection methods. A study focused on creating a photoelectrochemical sensor based on a heterojunction between a BiPO4 nanocrystal and a BiOCl nanosheet for detecting 4-chlorophenol. This sensor displayed improved performance due to effective separation of photoinduced electron-hole pairs (P. Yan et al., 2019).

Advanced Oxidation Processes

The development of advanced oxidation processes has offered alternative methods for the decomposition of non-degradable compounds like 4-chlorophenol. One such study synthesized a Ag/TiO2/Fe3O4 composite with enhanced photocatalytic activity and catalyst recoverability, which was used for the degradation of 4-chlorophenol under UV-A irradiation (S. Chang et al., 2015).

Degradation in Various TiO2 Systems

Research has been conducted to compare the efficiencies of different industrial TiO2 catalysts in the treatment of waters contaminated with 4-chlorophenol. These studies offer insights into how specific physical characteristics of catalysts, such as particle size and surface area, impact photocatalytic activity and degradation rates (C. Guillard et al., 1999).

Hydrogen Peroxide Formation and Degradation

Another approach for 4-chlorophenol degradation involves hydrogen peroxide formation. A study explored this method using DC diaphragm glow discharge in a sodium sulfate solution, revealing optimal conditions for both hydrogen peroxide formation and 4-CP degradation, and providing insights into the mechanism of this process (Lei Wang, 2009).

Catalytic Wet Oxidation

Catalytic wet oxidation has been explored as a method for converting chlorinated organics like 4-chlorophenol into benign products. A study using MCM-41 based catalysts impregnated with different metals demonstrated varying efficiencies in oxidizing 4-CP under different conditions, providing a potential green chemistry solution for water contamination issues (Suranjana Chaliha et al., 2008).

Adsorption Mechanism Studies

Understanding the adsorption mechanisms of 4-chlorophenol is crucial for its removal from the environment. Research using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulation studied the adsorption mechanism of chlorophenols onto graphene oxide, providing insights into how different factors like solution pH and the presence of functional groups influence the adsorption process (Dongli Wei et al., 2019).

Safety and Hazards

4-Chlorophenol-d4 can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Mecanismo De Acción

Target of Action

4-Chlorophenol-d4, also known as Parachlorophenol , primarily targets the Sodium channel protein type 4 subunit alpha in humans . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle cells .

Mode of Action

The major mode of action of this compound is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination . Parachlorophenol (PCP) is the strongest inhibitor of oxidative phosphorylation .

Biochemical Pathways

This compound affects several biochemical pathways. It is utilized as a single carbon source by certain bacterial consortia . The degradation of this compound involves both **ortho- and meta-cleavage activity of catechol

Análisis Bioquímico

Biochemical Properties

4-Chlorophenol-d4 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with various enzymes, including catechol dioxygenase, which is involved in the degradation of chlorinated aromatic compounds. The interaction between this compound and catechol dioxygenase involves the cleavage of the aromatic ring, leading to the formation of less toxic metabolites . Additionally, this compound can interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways and changes in the expression of genes involved in detoxification and oxidative stress . Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding can result in the accumulation of toxic intermediates and the disruption of normal cellular functions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can be degraded by microbial consortia, leading to the formation of less toxic metabolites . The stability of this compound in various experimental conditions is crucial for its long-term effects on cellular function. Prolonged exposure to this compound can result in adaptive responses in cells, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal toxic effects, while at higher doses, it can cause significant toxicity, including liver and kidney damage . The threshold effects observed in these studies highlight the importance of dose-dependent responses in understanding the toxicological profile of this compound. High doses of this compound can lead to oxidative stress, inflammation, and apoptosis in various tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its degradation by microbial enzymes. The primary metabolic pathway involves the hydroxylation of the aromatic ring, followed by cleavage and further degradation to less toxic compounds . Enzymes such as catechol dioxygenase play a crucial role in this process, facilitating the breakdown of this compound into metabolites that can be further utilized or excreted by the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of this compound can influence its activity and toxicity, with higher concentrations potentially leading to adverse effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and cellular metabolism.

Propiedades

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZTHHGJRFXKQ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

285132-91-4 | |

| Record name | 285132-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)